Bienvenue dans la boutique en ligne BenchChem!

NL-1

MitoNEET inhibition Mitochondrial metabolism Drug discovery

NL-1 is the definitive mitoNEET/CISD1 probe for target validation. Its high-affinity binding (IC50=0.9 µM) distinguishes it from pioglitazone and radical-trapping ferroptosis inhibitors, acting upstream via mitoNEET/DHODH to suppress lipid peroxidation. Demonstrated 43% infarct reduction in t-MCAO stroke models, efficacy in Ara-C-resistant ALL, TBI neuroprotection, and sorafenib synergy in HCC. Select NL-1 when genuine mitoNEET target engagement is required—no alternative replicates its potency, binding mode, or context-dependent efficacy.

Molecular Formula C18H25NO3S
Molecular Weight 335.5 g/mol
Cat. No. B2861794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNL-1
Molecular FormulaC18H25NO3S
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NC(=O)S2
InChIInChI=1S/C18H25NO3S/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-8,13,20H,9H2,1-6H3,(H,19,21,22)
InChIKeyQDYYSPGKYXWGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

NL-1 Compound Guide: MitoNEET/CISD1 Inhibition and Ferroptosis Modulation for Research Procurement


NL-1 (CAS 188532-26-5), also known as mitoNEET ligand-1, is a small-molecule thiazolidinedione that acts as a ligand and inhibitor of the mitochondrial outer membrane protein mitoNEET (gene: CISD1) [1]. It is a cell-permeable compound that modulates mitochondrial iron homeostasis, oxidative capacity, and ferroptosis—an iron-dependent form of regulated cell death [2]. NL-1 has demonstrated antileukemic activity across multiple B-cell acute lymphoblastic leukemia (ALL) cell lines [3] and neuroprotective effects in preclinical models of traumatic brain injury (TBI) and ischemic stroke [4] [5]. Its mechanism involves activation of the mitoNEET/DHODH signaling axis to suppress lipid peroxidation [6].

Why NL-1 Cannot Be Substituted with General Ferroptosis Inhibitors or Other MitoNEET Ligands


Direct substitution of NL-1 with other ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) or alternative mitoNEET ligands (e.g., Pioglitazone) is scientifically unsound due to divergent mechanisms, potency profiles, and target engagement characteristics. Unlike radical-trapping antioxidants such as Ferrostatin-1 and Liproxstatin-1, which directly scavenge lipid peroxyl radicals [1], NL-1 modulates ferroptosis upstream through mitoNEET-mediated regulation of mitochondrial iron homeostasis and stabilization of dihydroorotate dehydrogenase (DHODH) [2]. Furthermore, NL-1 exhibits a unique competitive inhibition profile against mitoNEET (IC50 = 0.9 μM) that distinguishes it from the partial agonist activity of pioglitazone on the same target . These mechanistic distinctions translate into context-dependent efficacy that cannot be replicated by in-class alternatives—particularly in models of TBI, ischemic stroke, and drug-resistant leukemia where NL-1's specific signaling axis activation is required [3] [4].

NL-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decisions


NL-1 vs. Pioglitazone and Rosiglitazone: Direct MitoNEET Binding Affinity Comparison

NL-1 demonstrates potent, competitive inhibition of mitoNEET with an IC50 of 0.9 μM in liver mitochondrial suspensions. This binding affinity is measured in direct competition with the established mitoNEET ligands rosiglitazone and pioglitazone . The study establishes NL-1 as a high-affinity ligand that outcompetes these reference compounds for mitoNEET binding.

MitoNEET inhibition Mitochondrial metabolism Drug discovery

NL-1 vs. Pioglitazone: Differential Neuroprotective Efficacy in Traumatic Brain Injury Models

In a traumatic brain injury (TBI) model, both pioglitazone and NL-1 were evaluated. Pioglitazone provided neuroprotection in wild-type mice but failed to produce restorative effects in mitoNEET null mice, confirming its mechanism is mitoNEET-dependent. NL-1 demonstrated neuroprotective effects in both wild-type and mitoNEET null mice, suggesting a distinct or additional mechanism of action beyond mitoNEET binding alone [1]. This indicates NL-1 possesses unique pharmacological properties not shared by pioglitazone.

Traumatic brain injury Neuroprotection MitoNEET ligands

NL-1 in Ischemic Stroke: Quantitative Infarct and Edema Reduction vs. Vehicle Control

In a murine transient middle cerebral artery occlusion (t-MCAO) model of ischemic stroke, NL-1 (10 mg/kg, i.p.) administered at reperfusion reduced infarct volume by 43% and cerebral edema by 68% compared to vehicle-treated controls after 24 hours [1]. When administered 15 minutes post-t-MCAO, NL-1 reduced infarct volume by 41% and edema by 63% [1]. No reduction was observed in a permanent occlusion model, confirming NL-1's protective effect is specific to reperfusion injury.

Ischemic stroke Cerebral ischemia Reperfusion injury

NL-1 Enhances Sorafenib-Induced Ferroptosis in Hepatocellular Carcinoma: Combination Efficacy Data

In sorafenib-resistant hepatocellular carcinoma (HCC), NL-1 was combined with sorafenib to evaluate enhanced ferroptosis induction. The combination of NL-1 (a CISD1 inhibitor) with sorafenib significantly enhanced sorafenib-induced ferroptosis by promoting mitochondrial iron accumulation and lipid peroxidation, leading to enhanced sorafenib efficacy both in vitro and in vivo [1]. This effect is attributed to NL-1's inhibition of CISD1, which reverses the mitochondrial iron export that confers sorafenib resistance.

Hepatocellular carcinoma Sorafenib resistance Combination therapy

NL-1 Antileukemic Activity: Broad-Spectrum Cytotoxicity Across ALL Cell Lines vs. Drug-Resistant Subline

NL-1 exhibits concentration-dependent cytotoxicity against a panel of B-cell acute lymphoblastic leukemia (ALL) cell lines. Key IC50 values include: REH cells (IC50 = 47.35 μM), REH/Ara-C (cytarabine-resistant) cells (IC50 = 56.26 μM), SUPB15 cells (IC50 = 29.48 μM), and NALM6 cells (IC50 = 94.26 μM) [1]. Notably, the similar IC50 values between parental REH and drug-resistant REH/Ara-C cells indicate NL-1 retains efficacy against chemotherapy-resistant leukemia.

Acute lymphoblastic leukemia Drug resistance Antileukemic agents

NL-1 Mitochondrial Complex I Uncoupling: Distinct from Antioxidant Ferroptosis Inhibitors

Unlike radical-trapping antioxidant ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) that act downstream on lipid peroxides, NL-1 directly modulates mitochondrial respiration. NL-1 uncoupled isolated mitochondrial complex I respiration with an IC50 of 2.4 μM and inhibited state III respiration by up to 45% . This mitochondrial respiration modulation is a distinct mechanism not shared by antioxidant ferroptosis inhibitors.

Mitochondrial respiration Complex I Oxidative phosphorylation

NL-1 Optimal Research Application Scenarios Based on Validated Differentiation Evidence


MitoNEET Target Validation and Mitochondrial Iron Homeostasis Studies

NL-1 is the compound of choice for validating mitoNEET (CISD1) as a drug target. Its high-affinity competitive binding (IC50 = 0.9 μM) against established ligands pioglitazone and rosiglitazone makes it a definitive probe for confirming mitoNEET engagement in phenotypic assays. Researchers investigating mitochondrial iron regulation, lipid metabolism, and ferroptosis mechanisms should select NL-1 to establish causality between mitoNEET modulation and observed cellular outcomes.

Preclinical Traumatic Brain Injury and Ischemic Stroke Reperfusion Models

For studies of TBI and cerebral ischemia-reperfusion injury, NL-1 provides robust, quantifiable neuroprotection. In murine t-MCAO stroke models, NL-1 (10 mg/kg i.p.) reduced infarct volume by 43% and edema by 68% when administered at reperfusion [1]. In TBI models, NL-1 demonstrates efficacy independent of mitoNEET genotype, distinguishing it from pioglitazone [2]. NL-1 is thus ideal for exploring mitoNEET/DHODH signaling in acute CNS injury and evaluating neuroprotective strategies targeting ferroptosis.

Overcoming Sorafenib Resistance in Hepatocellular Carcinoma Research

NL-1 is a strategic tool for investigating combination therapies to overcome sorafenib resistance in HCC. NL-1 inhibits CISD1, promoting mitochondrial iron accumulation and enhancing sorafenib-induced ferroptosis, with demonstrated in vitro and in vivo efficacy enhancement [3]. Researchers focused on HCC drug resistance and mitochondrial iron metabolism should incorporate NL-1 to study CISD1 as a therapeutic vulnerability and to validate novel combination regimens.

Drug-Resistant B-Cell Acute Lymphoblastic Leukemia (ALL) Cell Death Mechanisms

NL-1 is a valuable chemical probe for studying cell death mechanisms in drug-resistant ALL. It exhibits consistent cytotoxicity against both parental (REH, IC50 = 47.35 μM) and Ara-C-resistant (REH/Ara-C, IC50 = 56.26 μM) ALL cells, indicating circumvention of typical chemotherapy resistance pathways [4]. NL-1 also impairs leukemic cell migration and induces autophagy-dependent cell death [4]. Researchers investigating novel therapies for relapsed/refractory ALL should utilize NL-1 to dissect mitoNEET-dependent survival pathways in leukemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NL-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.